N-cycloheptyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
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Overview
Description
N-CYCLOHEPTYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazolopyridazine core, which is known for its diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEPTYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine hydrate, dicarbonyl compounds, and various cyclization agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and other advanced technologies to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEPTYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-CYCLOHEPTYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect key signaling pathways in cells .
Comparison with Similar Compounds
Similar Compounds
N-CYCLOHEPTYL-1-[3-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]PIPERIDINE-4-CARBOXAMIDE: This compound has a similar structure but features a methoxyphenyl group instead of a methyl group.
Other Triazolopyridazine Derivatives: Compounds with variations in the substituents on the triazolopyridazine core.
Uniqueness
N-CYCLOHEPTYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its cycloheptyl and piperidine moieties contribute to its stability and bioactivity .
Properties
Molecular Formula |
C19H28N6O |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-cycloheptyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H28N6O/c1-14-21-22-17-8-9-18(23-25(14)17)24-12-10-15(11-13-24)19(26)20-16-6-4-2-3-5-7-16/h8-9,15-16H,2-7,10-13H2,1H3,(H,20,26) |
InChI Key |
ZVPMTKGENGBKJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4CCCCCC4 |
Origin of Product |
United States |
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